molecular formula C8H16N2 B1602541 Decahydroquinoxaline CAS No. 90410-24-5

Decahydroquinoxaline

Cat. No.: B1602541
CAS No.: 90410-24-5
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-UHFFFAOYSA-N
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Description

Decahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₆N₂ It is a saturated derivative of quinoxaline, characterized by the presence of a bicyclic structure consisting of two fused six-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydroquinoxaline can be synthesized through several methods. One common approach involves the hydrogenation of quinoxaline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. Another method includes the reduction of quinoxaline using sodium borohydride in an alcoholic solvent. The choice of method depends on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoxaline. This process is carried out in large reactors where quinoxaline is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Decahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline.

    Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Scientific Research Applications

Decahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

    Quinoxaline: An unsaturated analog with a similar bicyclic structure.

    Tetrahydroquinoxaline: A partially reduced form of quinoxaline.

    Piperazine: A structurally related compound with two nitrogen atoms in a six-membered ring.

Uniqueness: Decahydroquinoxaline is unique due to its fully saturated structure, which imparts different chemical reactivity and stability compared to its unsaturated analogs. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591551
Record name Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90410-24-5
Record name Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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